

Introduction: The Strategic Importance of the Cyanopyrrolidine Scaffold

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Compound of Interest

Compound Name: 1-(Cyanoacetyl)pyrrolidine

Cat. No.: B082859

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The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional architecture which allows for effective exploration of pharmacological space.^[1] When functionalized with a cyanoacetyl group, as in **1-(Cyanoacetyl)pyrrolidine**, this moiety becomes a powerful pharmacophore, most notably for the inhibition of serine proteases. Its significance is underscored by its role as a key precursor in the synthesis of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, a major class of therapeutics for type 2 diabetes.^[2] This guide elucidates the fundamental chemistry of this molecule, providing the technical insights necessary for its effective utilization in research and development.

Molecular Structure and Identification

1-(Cyanoacetyl)pyrrolidine is structurally defined by a pyrrolidine ring N-acylated with a cyanoacetyl group. This arrangement combines the nucleophilicity of the secondary amine with the electrophilic and hydrogen-bonding potential of the cyano and carbonyl functions.

- IUPAC Name: 3-oxo-3-(pyrrolidin-1-yl)propanenitrile^[3]
- CAS Number: 14227-95-3^[4]
- Molecular Formula: C₇H₁₀N₂O^[3]
- Molecular Weight: 138.17 g/mol ^[3]^[5]
- Canonical SMILES: C1CCN(C1)C(=O)CC#N^[5]

- InChIKey: VEUDVNNBYRZBV-UHFFFAOYSA-N[4]

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Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties is essential for reaction monitoring, quality control, and formulation.

Physicochemical Data

Property	Value	Source
Physical State	White to cream crystalline solid	[6]
Melting Point	70.5–76.5 °C	[6]
Calculated LogP	0.1	[3]
Calculated Water Solubility	log10WS = -0.86 (mol/L)	[7]

Spectroscopic Analysis

Spectroscopic data provides the definitive fingerprint for molecular structure confirmation. While a publicly available, fully assigned experimental NMR spectrum for this specific compound is elusive, a robust prediction can be made based on established principles and data from closely related analogs.[8][9]

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the methylene protons of the pyrrolidine ring and the active methylene group of the cyanoacetyl moiety.

- ~ 3.5-3.7 ppm (t, 4H): Two overlapping triplets corresponding to the two sets of methylene protons adjacent to the nitrogen atom (-N-CH₂-). The deshielding effect of the amide nitrogen shifts these downfield.

- ~ 3.4 ppm (s, 2H): A singlet for the methylene protons situated between the carbonyl and cyano groups (-CO-CH₂-CN). These protons are significantly deshielded due to the electron-withdrawing effects of both adjacent functional groups.[\[10\]](#)
- ~ 1.9-2.1 ppm (m, 4H): A multiplet corresponding to the remaining two methylene groups of the pyrrolidine ring (-CH₂-CH₂-CH₂-CH₂-).

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum provides key information about the carbon skeleton.

- ~ 165 ppm: Carbonyl carbon (C=O) of the amide.
- ~ 116 ppm: Nitrile carbon (-C≡N).[\[1\]](#)
- ~ 46 ppm: Methylene carbons of the pyrrolidine ring adjacent to the nitrogen (-N-CH₂).
- ~ 25 ppm: Methylene carbons of the pyrrolidine ring beta to the nitrogen (-CH₂-CH₂-).[\[11\]](#)
- ~ 25 ppm: Methylene carbon between the carbonyl and nitrile groups (-CO-CH₂-CN).

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions characteristic of its functional groups. Data from the NIST database confirms these key features.[\[4\]](#)

- ~2250 cm⁻¹: A sharp, medium-intensity absorption corresponding to the C≡N (nitrile) stretching vibration.
- ~1650 cm⁻¹: A strong, prominent absorption from the C=O (amide I band) stretching vibration.
- ~2850-2980 cm⁻¹: C-H stretching vibrations from the methylene groups of the pyrrolidine ring.

3.2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry data from NIST shows a molecular ion peak and characteristic fragmentation patterns.^[12]

- $m/z = 138$: Molecular ion $[M]^+$.
- $m/z = 70$: A prominent peak corresponding to the pyrrolidinyl-carbonyl fragment, resulting from cleavage of the bond between the carbonyl and the adjacent methylene group.
- $m/z = 55$: A base peak, likely arising from the further fragmentation of the pyrrolidine ring.

Synthesis and Reaction Chemistry

The synthesis of **1-(Cyanoacetyl)pyrrolidine** is typically achieved via the N-acylation of pyrrolidine. This reaction leverages the nucleophilic character of the secondary amine in pyrrolidine to attack an activated cyanoacetic acid derivative. The following protocol is a representative method based on well-established acylation procedures for related compounds.^{[4][13]}

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Representative Experimental Protocol

Causality and Experimental Rationale:

- **Reagents:** Pyrrolidine serves as the nucleophile. Cyanoacetyl chloride is a highly reactive acylating agent. Triethylamine is used as a non-nucleophilic base to neutralize the HCl byproduct, preventing the protonation and deactivation of the pyrrolidine starting material.
- **Solvent:** Anhydrous dichloromethane (DCM) is chosen as it is aprotic and effectively dissolves the reactants without participating in the reaction.
- **Temperature Control:** The initial reaction is conducted at 0°C to control the exothermicity of the acylation reaction with the highly reactive acid chloride, minimizing side reactions. The reaction is then allowed to warm to room temperature to ensure completion.

- **Work-up:** The aqueous washes are critical. The HCl wash removes residual triethylamine and unreacted pyrrolidine. The sodium bicarbonate wash removes any unreacted cyanoacetyl chloride and acidic impurities. The final brine wash aids in the removal of water from the organic layer before drying.
- **Purification:** Column chromatography is a standard method to isolate the product from non-polar impurities and any remaining starting materials, yielding the final product with high purity.

Step-by-Step Methodology:

- To a round-bottom flask charged with anhydrous dichloromethane (DCM, 10 mL/mmol of pyrrolidine) under a nitrogen atmosphere, add pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents).
- Cool the stirred solution to 0°C using an ice-water bath.
- Slowly add cyanoacetyl chloride (1.1 equivalents) dropwise via a syringe, ensuring the internal temperature remains below 5°C.
- After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.
- Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction progress by TLC.
- Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1M HCl (aq.), saturated sodium bicarbonate (aq.), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford **1-(Cyanoacetyl)pyrrolidine** as a white solid.

Applications in Drug Development: DPP-IV Inhibition

The primary application of **1-(Cyanoacetyl)pyrrolidine** is as a critical intermediate for the synthesis of cyanopyrrolidine-based DPP-IV inhibitors, such as Vildagliptin.^{[9][11]}

Mechanism of DPP-IV Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). These hormones are crucial for glucose homeostasis. By inhibiting DPP-4, the active levels of GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, which helps control blood glucose levels in patients with type 2 diabetes.^[13]

The cyanopyrrolidine moiety is key to the inhibitory mechanism. The nitrile group ($-C\equiv N$) acts as a warhead that forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme.^[7] This interaction effectively and selectively blocks the enzyme's activity.

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} END_DOT Caption: The role of DPP-IV inhibitors in the incretin pathway.
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Safety and Handling

1-(Cyanoacetyl)pyrrolidine is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.

- Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.^[10]
- Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

1-(Cyanoacetyl)pyrrolidine is more than a simple organic molecule; it is a strategically designed building block that holds a significant position in modern medicinal chemistry. Its unique combination of a pyrrolidine scaffold and a cyanoacetyl functional group makes it an ideal precursor for the synthesis of potent and selective enzyme inhibitors. The detailed understanding of its chemical properties, spectroscopic signature, and synthetic pathways provided in this guide serves as a critical resource for scientists aiming to leverage this versatile compound in the development of next-generation therapeutics.

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